molecular formula C11H14N4O B2519132 N-(1-Cyano-2,2-dimethylpropyl)pyrimidine-5-carboxamide CAS No. 2418671-85-7

N-(1-Cyano-2,2-dimethylpropyl)pyrimidine-5-carboxamide

Cat. No. B2519132
CAS RN: 2418671-85-7
M. Wt: 218.26
InChI Key: ATWKKTVHGIAJLQ-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through several methods . For instance, 5-acetyl-4-aminopyrimidines (AAPs), which are easily produced by the Ni(OAc) 2-promoted reaction of acetylacetone or benzoylacetone with N-cyanoamidine, can be efficiently used to construct the pyrido[2,3-d]pyrimidine system .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “N-(1-Cyano-2,2-dimethylpropyl)pyrimidine-5-carboxamide” would depend on the positions of the cyano and carboxamide groups on the pyrimidine ring.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can react with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to create a series of novel pyrazolo [1,5- a ]pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Cyano-2,2-dimethylpropyl)pyrimidine-5-carboxamide” would depend on its exact molecular structure. Pyrimidines in general are known to be aromatic and heterocyclic .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds can vary widely depending on their specific structure and the target they interact with. Some pyrimidines have been found to inhibit CDK2, a protein kinase that is an appealing target for cancer treatment .

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-11(2,3)9(4-12)15-10(16)8-5-13-7-14-6-8/h5-7,9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWKKTVHGIAJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=CN=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2,2-dimethylpropyl)pyrimidine-5-carboxamide

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